1-ethoxybut-1-ene

Description

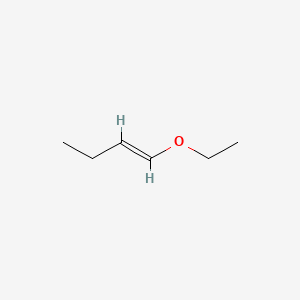

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-ethoxybut-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTYNINXYJFSHD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=COCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022517 | |

| Record name | (1E)-1-ethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4884-01-9, 1528-20-7, 929-05-5 | |

| Record name | cis-1-Butenyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-ethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butenyl ethyl ether, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ethoxybut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 Ethoxybut 1 Ene

Regioselective and Stereoselective Synthesis Approaches to 1-Ethoxybut-1-ene

Controlling the precise location and geometry of the carbon-carbon double bond is a central challenge in the synthesis of this compound. Regioselective methods aim to form the double bond specifically between the C1 and C2 positions of the butane (B89635) chain, while stereoselective approaches seek to favor the formation of either the (E)- or (Z)-isomer.

Acid-catalyzed elimination reactions represent a classical approach to olefin synthesis. In the context of this compound, this typically involves the removal of a small molecule, such as water (dehydration) or a hydrogen halide (dehydrohalogenation), from a suitable precursor.

The dehydration of alcohols is a common method for generating alkenes. libretexts.org This process involves heating the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org For a precursor such as 2-ethoxybutan-1-ol, protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon atom by a base (such as water or the conjugate base of the acid) forms the double bond. However, this method can lead to a mixture of isomeric products. The dehydration of a more complex alcohol like butan-2-ol, for instance, yields a mixture of but-1-ene, (E)-but-2-ene, and (Z)-but-2-ene, illustrating the challenges in controlling regioselectivity. chemguide.co.uk The formation of the more substituted alkene (Zaitsev's product) is often favored.

Dehydrohalogenation of an appropriate alkyl halide precursor, such as 1-chloro-1-ethoxybutane, using a strong base is another potential elimination pathway. The success of this reaction in producing the desired isomer depends heavily on the steric hindrance of the base and the substrate.

| Precursor Type | Catalyst/Reagent | Typical Conditions | Potential Products | Key Challenges |

| Alcohol (e.g., 2-Ethoxybutan-1-ol) | H₂SO₄ or H₃PO₄ | High Temperatures (100-180°C) libretexts.org | Mixture of this compound and 1-ethoxybut-2-ene | Poor regioselectivity, potential for carbocation rearrangements. chemistrysteps.com |

| Haloalkane (e.g., 1-Chloro-1-ethoxybutane) | Strong Base (e.g., NaOEt) | Varies | This compound | Competition between elimination and substitution, control of E/Z isomerism. |

Nucleophilic substitution reactions, particularly the S_N2 mechanism, are fundamental in building the precursors required for this compound synthesis. The S_N2 reaction involves a backside attack by a nucleophile on an electrophilic carbon, leading to an inversion of stereochemistry. brainly.com

A plausible retrosynthetic analysis for this compound might involve disconnecting the ether linkage. This suggests a reaction between an ethoxide nucleophile and a butenyl halide electrophile (e.g., 1-bromobut-1-ene) or a butenoxide nucleophile and an ethyl halide. For example, sodium ethoxide can react with 1-bromobut-1-ene (B1632750) via an S_N2 pathway to form this compound. It is crucial that the halide is positioned on the double bond to ensure the correct product is formed. When the leaving group is on an allylic carbon, as in 3-chlorobut-1-ene, S_N1 reactions can lead to rearranged isomeric products like 3-ethoxybut-1-ene and 1-ethoxybut-2-ene. scribd.com

The Williamson ether synthesis, a classic S_N2 reaction, can also be employed to form precursors. For instance, reacting propargyl alcohol with 2-bromopyridine (B144113) in a Sonogashira coupling, followed by etherification, has been used to synthesize a related precursor, 2-(3-ethoxyprop-1-yn-1-yl)pyridine. mdpi.com This highlights how S_N2 reactions are integral for creating the specific molecular architecture needed for subsequent transformations into the target unsaturated ether.

Modern synthetic chemistry offers powerful cross-coupling and cross-etherification methods for the formation of C-O bonds in molecules like unsaturated ethers. These strategies often provide greater control and efficiency compared to classical methods.

Cross-etherification allows for the direct synthesis of unsymmetrical ethers from two different alcohols. Research has demonstrated iron-catalyzed cross-dehydrative etherification between benzyl (B1604629) alcohols and various aliphatic alcohols, proceeding under mild conditions with high chemoselectivity, avoiding the formation of symmetrical ether by-products. researchgate.net Another approach utilizes an alkoxyhydrosilane mediator to facilitate the cross-etherification of secondary benzyl alcohols with aliphatic alcohols, yielding unsymmetrical dialkyl ethers in good to high yields. rsc.orgresearchgate.net These methods could potentially be adapted for the synthesis of this compound from suitable alcohol precursors.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also valuable. For example, the Heck-type arylation of allylic alcohols can produce substituted unsaturated ethers, with one study reporting the isolation of 1-(4-Methoxyphenyl)-3-ethoxybut-1-ene as a product. thieme-connect.com Sonogashira cross-coupling has been used to prepare precursors for more complex ethoxy-containing alkynes, demonstrating the utility of this reaction in building the necessary carbon skeleton. mdpi.com

| Method | Catalyst System | Substrates | Key Features |

| Iron-Catalyzed Cross-Etherification | Fe(OTf)₂ / Pyridine (B92270) bis-imidazoline ligand researchgate.net | Benzyl alcohol + Aliphatic alcohol | Mild conditions, high chemoselectivity for unsymmetrical ethers. researchgate.net |

| Silane-Mediated Cross-Etherification | Alkoxyhydrosilane rsc.orgresearchgate.net | Secondary benzyl alcohol + Aliphatic alcohol | Good to high yields, forms a carbocation intermediate. rsc.orgresearchgate.net |

| Heck-Type Arylation | Palladium Catalyst | Arenediazonium salt + Allylic alcohol thieme-connect.com | Forms C-C bonds, can produce substituted unsaturated ethers. thieme-connect.com |

| Silver-Catalyzed Reductive Coupling | AgNTf₂ / Hydrosilane organic-chemistry.org | Two different monoaldehydes | Forms unsymmetrical ethers via reductive coupling, broad functional group tolerance. organic-chemistry.org |

Nucleophilic Substitution Reactions (e.g., S_N2) in Precursor Formation for this compound Synthesis

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Catalysts, particularly those based on transition metals, can enable transformations that are otherwise difficult and can steer the reaction towards a specific desired isomer.

A range of metal catalysts can be employed to construct the olefinic bond in unsaturated ethers. Iron-catalyzed reactions are of particular interest due to the low cost and low toxicity of iron. Iron catalysts have been developed for the cross-dehydrative coupling of alcohols to form ethers and for the allylic C-H functionalization of olefins. researchgate.net

Palladium catalysis is widely used in organic synthesis. Heck-type reactions, which form a C-C bond by coupling an organohalide or triflate with an alkene, can be adapted to synthesize substituted unsaturated ethers. thieme-connect.com Similarly, Suzuki and Sonogashira couplings are powerful tools for creating the carbon framework of precursors that can then be converted to the final product. mdpi.comacs.org

Silver(I) catalysts have been shown to be effective in the reductive cross-coupling of two different aldehydes in the presence of a hydrosilane, providing a novel route to unsymmetrical ethers under mild conditions. organic-chemistry.org This method proceeds through a silver hydride species and offers high efficiency and broad functional group compatibility. organic-chemistry.org

Achieving a high yield of a specific isomer of this compound, either (E) or (Z), requires careful optimization of reaction conditions. The distribution of isomers is highly sensitive to factors such as the catalyst, solvent, temperature, and nature of the reactants.

In acid-catalyzed dehydration reactions, controlling the temperature is critical. Lower temperatures (e.g., 0–25°C) can help minimize thermal isomerization of the double bond and favor the thermodynamically more stable (E)-isomer. The choice of a mild acid catalyst, such as p-toluenesulfonic acid, can also reduce the occurrence of side reactions and improve selectivity.

In elimination reactions, the choice of base and solvent can influence the ratio of Saytzeff (more substituted) versus Hofmann (less substituted) products, as well as the E/Z ratio. Bulky bases tend to favor the formation of the less sterically hindered Hofmann product.

For metal-catalyzed reactions, the ligand attached to the metal center plays a crucial role in determining the stereochemical outcome. For instance, in the iron-catalyzed cross-etherification, a specific pyridine bis-imidazoline ligand was essential for the success of the transformation. researchgate.net By systematically varying these parameters, chemists can fine-tune the reaction to produce this compound with a high degree of isomeric purity.

Metal-Catalyzed Processes for Olefin Formation

Industrial-Scale Synthesis Considerations for this compound Production

The industrial production of vinyl ethers, including this compound, is dominated by a few key processes designed for efficiency, high yield, and economic viability. The most prominent of these is the Reppe vinylation, a method that involves the reaction of an alcohol with acetylene (B1199291). sci-hub.se

The Reppe process for synthesizing this compound would involve the reaction of butanol with acetylene in the presence of a strong alkali catalyst, typically an alkali metal hydroxide (B78521) or alcoholate. sci-hub.segoogle.com This reaction is generally carried out in the liquid phase under pressure. sci-hub.se The process is highly exothermic, with a heat of reaction around -134 kJ/mol. sci-hub.se Industrial-scale operations may employ various types of reactors, including autoclaves, reaction towers, bubble columns, or loop reactors to manage the reaction conditions effectively. sci-hub.se For low-pressure vinylations, a batch operation is often preferred to ensure the complete conversion of the alcohol, which simplifies the subsequent purification of the product. sci-hub.se High yields, often exceeding 95%, are achievable with this method. google.com

An alternative industrial method involves the gas-phase, intramolecular dehydration of a corresponding 2-hydroxyalkoxy compound. google.com This process converts the 2-hydroxyalkoxy group into a vinyl ether group in a single step over a solid catalyst, typically an oxide catalyst containing silicon and an alkali or alkaline earth metal element. google.com This technique offers a streamlined, one-step conversion without the need for subsidiary raw materials or solvents. google.com

The choice of industrial method depends on factors such as raw material availability, capital costs for high-pressure equipment, and catalyst technology. While the Reppe process is well-established, it requires careful handling of acetylene under pressure due to safety concerns. google.com

Industrial Synthesis Parameters for Vinyl Ethers

| Parameter | Reppe Vinylation | Gas-Phase Dehydration |

|---|---|---|

| Reactants | Alcohol (e.g., Butanol), Acetylene | 2-Hydroxyalkoxy compound |

| Catalyst | Strong alkali (e.g., KOH, Potassium Butoxide) sci-hub.segoogle.com | Solid oxide catalyst (e.g., Alkali/Alkaline Earth Metal & Silicon Oxide) google.com |

| Phase | Liquid sci-hub.se | Gas google.com |

| Pressure | Atmospheric to High Pressure sci-hub.segoogle.com | Not specified, gas phase implies controlled pressure |

| Temperature | Typically 120-180°C google.com | Not specified, typically elevated for gas-phase reactions |

| Reactor Type | Autoclave, Reaction Tower, Bubble Column, Loop Reactor sci-hub.se | Fixed-bed reactor (implied by solid catalyst) |

| Key Advantage | High yield (>95%), well-established google.com | One-step process, avoids pressurized acetylene google.com |

Retrosynthetic Analysis in this compound Target Molecule Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule (TM) into simpler, commercially available precursors through a series of logical "disconnections." sathyabama.ac.inchemistrydocs.com For the target molecule this compound, several retrosynthetic pathways can be envisioned by disconnecting key bonds within the structure. The primary functional group is an enol ether, which suggests disconnections of the ether linkage or the carbon-carbon double bond. sathyabama.ac.inresearchgate.net

A primary disconnection strategy is breaking the C-O ether bond. This approach is based on the principles of the Williamson ether synthesis. youtube.com The disconnection generates two synthons: a but-1-en-1-olate anion and an ethyl cation. These correspond to the synthetic equivalents (reagents) of a but-1-enal-derived enolate (or a vinyl organometallic reagent) and an ethyl halide, respectively.

Another major strategy involves the disconnection of the C=C double bond. This pathway is conceptually based on the Wittig reaction or related olefination methods. Disconnecting the double bond of this compound yields butanal and an ethoxymethylene synthon. The synthetic equivalent for the latter would be ethoxymethyltriphenylphosphonium halide, which can be prepared from the corresponding chloromethyl ethyl ether.

Reflecting the industrial Reppe process, a third retrosynthetic approach disconnects the molecule back to butan-1-ol and acetylene. sci-hub.se This is a highly practical analysis for large-scale synthesis, directly linking the target molecule to bulk industrial feedstocks.

A more modern approach considers transition-metal-catalyzed reactions. For instance, gold catalysis has been used to create vinyl ethers from 1,5-diyne systems and ketones, representing a non-traditional disconnection. nih.gov Similarly, palladium-catalyzed hydroalkoxylation of a diene could be a viable synthetic route, suggesting a disconnection to buta-1,3-diene and ethanol (B145695). organic-chemistry.org

Retrosynthetic Disconnections for this compound

| Disconnection Approach | Bond Disconnected | Synthons / Precursors | Corresponding Forward Reaction |

|---|---|---|---|

| Ether Synthesis | C4H9-O Bond | But-1-en-1-olate anion + Ethyl cation | Williamson Ether Synthesis (or variant) youtube.com |

| Olefination | C=C Double Bond | Butanal + Ethoxymethylene carbanion | Wittig Reaction |

| Acetylene Addition | C=C and O-H | Butan-1-ol + Acetylene | Reppe Vinylation sci-hub.segoogle.com |

| Hydroalkoxylation | C-O and C-H | Buta-1,3-diene + Ethanol | Pd- or Ni-catalyzed Hydroalkoxylation organic-chemistry.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Ethoxybut 1 Ene

Electrophilic Addition Reactions of the Enol Ether Moiety

The carbon-carbon double bond in 1-ethoxybut-1-ene is electron-rich, making it susceptible to attack by electrophiles. cognitoedu.org This reactivity is the basis for a variety of electrophilic addition reactions. cognitoedu.org

Hydration and Hydrohalogenation Mechanisms: Regio- and Stereochemical Outcomes

The addition of protic acids, such as hydrogen halides (HX) and water (in the presence of an acid catalyst), to this compound proceeds through a two-step mechanism. libretexts.orgpressbooks.pub The initial step involves the electrophilic attack of the hydrogen ion (H+) on the double bond, leading to the formation of a carbocation intermediate. libretexts.orgpressbooks.pub This is followed by the nucleophilic attack of the halide anion (X-) or a water molecule on the carbocation. libretexts.org

Regiochemistry: The addition of these reagents to the unsymmetrical double bond of this compound is regioselective and follows Markovnikov's rule. chemguide.co.uk This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this compound, the initial protonation occurs at the C2 carbon, leading to a more stable secondary carbocation at the C1 position, which is also stabilized by the adjacent oxygen atom. The subsequent attack of the nucleophile occurs at this more substituted carbon. chemguide.co.uk

Stereochemistry: The carbocation intermediate formed in these reactions is planar. libretexts.org As a result, the nucleophile can attack from either face of the plane with equal probability. libretexts.org If the reaction creates a new chiral center, a racemic mixture of enantiomers will be formed. libretexts.org

| Reaction | Reagents | Intermediate | Product(s) | Regioselectivity | Stereoselectivity |

| Hydrohalogenation | H-X (e.g., H-Br, H-Cl) | Carbocation | 1-halo-1-ethoxybutane | Markovnikov | Non-stereoselective (racemic if chiral) uobasrah.edu.iqpearson.com |

| Hydration | H₂O, H⁺ catalyst | Carbocation | 1,1-diethoxybutane (after reaction with ethanol) or Butanal (after hydrolysis) | Markovnikov | Non-stereoselective (racemic if chiral) libretexts.org |

Ene Reactions with Activated Enophiles

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In the context of this compound, it can act as the ene component. The reaction proceeds through a concerted mechanism involving a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org These reactions often require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. wikipedia.org The cheletropic ene-reaction is a related process, though no direct examples with this compound are prominently documented.

Cycloaddition Reactions Involving this compound

Pericyclic reactions, such as cycloadditions, involve a concerted reorganization of electrons through a cyclic transition state without the formation of intermediates. rsc.orgdalalinstitute.com

Diels-Alder Reactions as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Due to the electron-donating nature of the ethoxy group, this compound is an electron-rich alkene, making it a suitable dienophile for reactions with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will yield a product with cis stereochemistry. libretexts.org

| Diene | Dienophile | Conditions | Product Type |

| Electron-poor diene | This compound | Thermal or Lewis acid catalysis wikipedia.org | Substituted cyclohexene (B86901) derivative |

Hetero-Diels-Alder and Other Pericyclic Transformations

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. wikipedia.orgmasterorganicchemistry.com this compound can participate as the dienophile in reactions with heterodienes. For example, it can react with 1-oxa-1,3-butadienes, which are electron-poor heterodienes, to form dihydropyran derivatives. nih.govillinois.edu These reactions are often facilitated by electron-withdrawing groups on the heterodiene. nih.gov Other pericyclic transformations, like sigmatropic rearrangements, involve the migration of a sigma bond across a pi system. scribd.com

Oxidation and Reduction Pathways of this compound

Oxidation: The double bond of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can cleave the double bond, leading to the formation of carboxylic acids or aldehydes. A milder, more recent method involves oxidation with molecular oxygen and N-hydroxyphthalimide (NHPI) under mild, catalyst-free conditions to yield β-hydroperoxy-N-alkoxyamine acetal (B89532) products. nih.gov This reaction proceeds via a radical mechanism. nih.gov The oxidation of alkanes, a related process, can lead to the formation of conjugate alkenes and other oxygenated products. osti.gov

Reduction: The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The product of this reduction is 1-ethoxybutane. Another method for the reduction of related unsaturated compounds is the use of diisobutylaluminum hydride (DIBAL-H). copernicus.orgcopernicus.org The IspH enzyme promotes a biological reduction pathway for related hydroxy-alkenyl compounds. rsc.org

| Reaction Type | Reagents/Conditions | Major Product(s) |

| Oxidation | KMnO₄ | Carboxylic acids/aldehydes |

| Oxidation | O₂, NHPI | β-hydroperoxy-N-alkoxyamine acetals nih.gov |

| Reduction | H₂, Pd/C | 1-Ethoxybutane |

Nucleophilic and Radical Transformations of the Enol Ether

The allylic functionalization of alkenes through radical mechanisms represents a powerful strategy for C-H bond activation. While direct radical allylic functionalization of this compound is not extensively documented in the provided results, the principles of such transformations can be inferred from related systems. Radical-initiated processes often involve a hydrogen atom abstraction from the allylic position to form a resonance-stabilized allylic radical. This intermediate can then be trapped by a radical species or undergo further reactions. thieme-connect.de

For instance, a general mechanism for transition-metal-catalyzed radical allylic abstraction involves hydrogen abstraction by a radical species to form an allylic radical. thieme-connect.de This allylic radical can then be oxidized by a metal to form an allylic cation or bind directly to a metal, followed by nucleophilic attack to yield the functionalized product. thieme-connect.de Another pathway involves the generation of sulfonamidyl radicals, which can add to a system like [1.1.1]propellane to create a radical that subsequently participates in a Giese reaction. acs.org These examples highlight the potential for radical-mediated C-H functionalization at the allylic position of this compound, which would be the -CH2- group adjacent to the C=C double bond.

The competition between substitution and elimination reactions is a central theme in organic chemistry, largely dictated by factors such as the substrate structure, the nature of the nucleophile/base, the solvent, and the temperature. chemistry.coachchemguide.co.uklibretexts.org For substitution or elimination to occur, a good leaving group attached to an sp3-hybridized carbon is typically required. masterorganicchemistry.com In the case of this compound itself, the ethoxy group is on an sp2-hybridized carbon, making it a poor substrate for standard SN1, SN2, E1, or E2 reactions at that position. masterorganicchemistry.com

However, if this compound were to be transformed into a derivative with a leaving group on an adjacent sp3-hybridized carbon (e.g., via allylic halogenation), then the competition between substitution and elimination would become relevant.

The following factors generally govern the outcome:

Strength of the Nucleophile/Base : Strong, non-bulky nucleophiles favor substitution, whereas strong, bulky bases favor elimination (E2). chemistry.coach Strong bases in general favor the E2 pathway, while weak bases favor E1. youtube.com

Substrate Structure : Primary substrates tend to undergo substitution, while tertiary substrates predominantly undergo elimination. libretexts.org

Temperature : Higher temperatures favor elimination reactions over substitution. chemguide.co.uklibretexts.org

Solvent : Protic solvents like water can favor substitution, while less polar solvents like ethanol (B145695) can promote elimination. chemguide.co.uk

| Factor | Favors Substitution | Favors Elimination | Reference |

|---|---|---|---|

| Nucleophile/Base Strength | Strong nucleophiles, weak bases | Strong, bulky bases (E2); Strong bases (E2); Weak bases (E1) | chemistry.coachyoutube.com |

| Substrate Structure | Primary | Tertiary | libretexts.org |

| Temperature | Lower temperatures | Higher temperatures | chemguide.co.uklibretexts.org |

| Solvent | Water | Ethanol | chemguide.co.uk |

E1 and SN1 reactions often compete because they share a common carbocation intermediate. youtube.com E2 reactions, being concerted, require an anti-periplanar arrangement of the departing hydrogen and leaving group. youtube.com

Allylic Functionalization via Radical Mechanisms

Metal-Catalyzed Transformations of this compound

Metal catalysis opens up a vast array of transformations for alkenes and their derivatives.

Palladium-catalyzed carbonylation of allylic alcohols, which are structurally related to enol ethers, can produce β,γ-unsaturated esters. researchgate.net A proposed mechanism involves the in situ reduction of a Pd(II) salt to a Pd(0) species. researchgate.net In a rhodium-catalyzed system, the carbonylation of chlorobutenes, which are isomers, led to the formation of ethyl pent-3-enoate and 3-ethoxybut-1-ene, indicating the complexity and potential for rearrangement in such reactions. researchgate.net The initial step is often the oxidative addition of the substrate to the metal center. researchgate.net The use of carbon monoxide as a π-acid to react with an allylpalladium species can lead to the synthesis of β,γ-unsaturated esters directly from allylarenes. thieme-connect.de

Transition-metal-catalyzed allylic substitution is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org These reactions typically proceed through a π-allyl metal intermediate. researchgate.net While palladium is a common catalyst, other metals like rhodium, iridium, nickel, and copper have been used to achieve complementary reactivity. beilstein-journals.orgresearchgate.net

Copper-catalyzed asymmetric allylic substitution reactions have been developed using various organometallic nucleophiles, including Grignard reagents and organoboron compounds. beilstein-journals.orgnih.gov For instance, copper-catalyzed allylic substitution of allylic phosphates with Grignard reagents has been achieved with high regio- and enantioselectivity. nih.gov Rhodium-catalyzed asymmetric allylic arylation of racemic halides with arylboronic acids has also been reported to be highly efficient. researchgate.net

A general scheme for metal-catalyzed allylic C-H activation involves the cleavage of a C-H bond to form an allylic metal species, which can then be attacked by a nucleophile. thieme-connect.de

| Catalyst System | Substrate Type | Nucleophile | Key Feature | Reference |

|---|---|---|---|---|

| Copper/Chiral NHC Ligand | Cinnamyl Phosphates | Grignard Reagents | High regio- and enantioselectivity | nih.gov |

| Rhodium/BIBOP Ligand | Racemic Allylic Carbonates/Halides | Arylboronic Acids | Excellent yields, regio- and enantioselectivity | researchgate.net |

| Palladium/Phosphoramidite Ligand | Allylarenes | - | Enantioselective C-H activation | thieme-connect.de |

| Copper/Chiral Phosphoramidite | 1,1-diborylalkanes | - | Enantioselective allylation | beilstein-journals.org |

Hydroamination , the addition of an N-H bond across a C=C double bond, is an atom-economical method to synthesize amines. acs.org Gold(I) complexes have been shown to be effective catalysts for the hydroamination of alkenes. acs.org The catalytic cycle is often initiated by the coordination of the alkene to the cationic gold(I) center. acs.org Nickel-based catalysts have also been employed for the hydroamination of 1,3-dienes. mdpi.comacs.org Mechanistic studies on nickel-catalyzed hydroamination suggest that the C-N bond formation can be rate-limiting and proceed via an outer-sphere nucleophilic addition to a Ni-π-allyl species. mdpi.com

C-C bond cleavage catalyzed by transition metals is a more advanced transformation. Copper-catalyzed C-C(O)C bond cleavage in monoalkylated β-diketones has been reported to synthesize α,β-unsaturated ketones. scirp.orgscirp.org The proposed mechanism involves the formation of a copper(II) intermediate, which, after a series of steps including rearrangement, leads to the cleavage of the C-C bond. scirp.org Although not directly involving this compound, this demonstrates the potential of transition metals to mediate the scission of otherwise inert carbon-carbon bonds under specific conditions. scirp.org

Allylic Substitution and Functionalization Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound and its derivatives are highly dependent on the reaction conditions, the nature of the reactants, and the catalysts employed. As an electron-rich alkene due to the ethoxy group, this compound exhibits predictable yet controllable reactivity in various complex transformations, including cycloadditions and addition reactions. The control over which isomer is formed—be it a regioisomer or a stereoisomer—is a critical aspect of its synthetic utility.

Regiochemical Control in Addition Reactions

The regioselectivity of addition reactions to substituted butene systems is a classic example of mechanistic control. The reaction pathway, whether it proceeds through a carbocationic intermediate (SN1-type) or a concerted/bimolecular mechanism (SN2-type), dictates the final position of the incoming group. For instance, reactions involving precursors to butenyl cations in the presence of ethanol can lead to a mixture of isomeric ether products. An SN1 pathway allows for the formation of a resonance-stabilized allylic carbocation, which can be attacked by the nucleophile (ethanol) at different positions, leading to a mixture of regioisomers such as 3-ethoxybut-1-ene and 1-ethoxybut-2-ene. scribd.com In contrast, under conditions that favor an SN2 mechanism, such as using a strong nucleophile like sodium ethoxide in high concentrations, the reaction proceeds without rearrangement, yielding a single regioisomer. scribd.com

This principle of catalyst- and condition-dependent regioselectivity is starkly illustrated in the addition of nucleophiles to activated enol ethers. A study on the addition of trimethylsilyl (B98337) cyanide to (E)-1,1,1-trifluoro-4-ethoxybut-3-en-2-one, a derivative of this compound, demonstrated complete regiochemical control based on the type of catalyst used. umbreitkatalog.de Lewis acid catalysts exclusively promoted 1,4-conjugate addition, whereas base catalysts led solely to the 1,2-addition product. umbreitkatalog.de This switch in regioselectivity is crucial for synthesizing specific trifluoromethyl-containing compounds. umbreitkatalog.de

| Catalyst Type | Product Type | Regioselectivity Outcome |

|---|---|---|

| Lewis Acids (e.g., ZnCl2, SnCl4) | 1,4-Adduct | Exclusive formation of the 1,4-conjugate addition product. |

| Bases (e.g., KCN/18-crown-6) | 1,2-Adduct | Exclusive formation of the 1,2-carbonyl addition product. |

Stereochemical Control in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems, and the inherent stereochemistry of the reactants is often transferred to the products. The Diels-Alder reaction, a [4+2] cycloaddition, is stereospecific, meaning the configuration of substituents in both the diene and the dienophile is retained in the cyclohexene adduct. libretexts.orgmasterorganicchemistry.com When this compound acts as a dienophile, its geometry (E or Z) will determine the relative stereochemistry of the substituents on the newly formed six-membered ring.

In addition to the stereospecificity of the reactants, the stereoselectivity (e.g., endo vs. exo selectivity in reactions with cyclic dienes) can be controlled. wikipedia.org For electron-rich dienophiles like this compound, Lewis acid catalysis is often employed not only to accelerate the reaction but also to enhance regioselectivity and diastereoselectivity. acs.org The coordination of the Lewis acid to the dienophile lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the reaction rate and often locking the dienophile in a conformation that favors one stereochemical outcome. acs.org

Oxidative cyclizations of vinyl ethers also demonstrate high levels of stereocontrol. For example, the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of substrates containing a vinyl ether and an appended nucleophile can stereoselectively produce cis-2,6-disubstituted tetrahydropyrones. pitt.edu This stereocontrol arises from the preferred geometry of the intermediate α,β-unsaturated oxocarbenium ion, which directs the intramolecular nucleophilic attack to one face. pitt.edu

The competition between different reaction pathways, such as cycloaddition versus Michael-type addition, also represents a form of regiochemical and stereochemical control. In the reaction of 2-ethoxy-3-morpholinobuta-1,3-diene, a related electron-rich diene, with nitroolefins, the outcome is highly dependent on the structure of the nitroalkene. rsc.org Reaction with 1-nitrocyclopentene (B8670388) results predominantly in [4+2] cycloaddition products, whereas reaction with 1-nitrocyclohexene (B1209902) yields only Michael-type adducts. rsc.org

| Nitroolefin Reactant | Dominant Reaction Pathway | Product Ratio (Cyclic:Acyclic) | Observed Products |

|---|---|---|---|

| 1-Nitrocyclopentene | [4+2] Cycloaddition | 9:1 | 6-Hydrindanone derivatives (after hydrolysis) |

| 1-Nitrocyclohexene | Michael-type Addition | - | Open-chain ketone (after hydrolysis) |

These examples underscore the high degree of control that can be exerted over the reactivity of this compound and related enol ethers. Through careful selection of catalysts, reaction conditions, and substrates, chemists can direct the reaction towards a specific regioisomeric or stereoisomeric product, making these compounds versatile building blocks in complex organic synthesis.

Computational and Theoretical Investigations of 1 Ethoxybut 1 Ene Chemistry

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Ab Initio and Density Functional Theory (DFT), serve as powerful tools for investigating the electronic structure and reactivity of 1-ethoxybut-1-ene. These calculations provide fundamental insights into the molecule's behavior in chemical reactions. DFT methods, such as the popular B3LYP functional, combined with basis sets like 6-31G(d) or 6-311+G(d,p), have proven effective in balancing computational cost and accuracy for systems of this nature. researchgate.netmdpi.comresearchgate.net

Prediction of Reactivity and Selectivity in this compound Reactions

A significant strength of quantum chemical calculations is their predictive power regarding chemical reactivity and selectivity (regio- and stereoselectivity). Conceptual DFT provides a framework using reactivity indices to understand and forecast how molecules will interact. mdpi.com

The reactivity of this compound is dominated by the electronic properties of the vinyl ether group. The oxygen atom donates electron density through resonance to the C=C double bond, making the terminal carbon (C1 or β-carbon) nucleophilic. DFT-based indices quantify this behavior. For the analogous methyl vinyl ether, the global electrophilicity index (ω) is low (0.42 eV), while the global nucleophilicity index (N) is high, classifying it as a strong nucleophile and a marginal electrophile. mdpi.commdpi.com This inherent nucleophilicity dictates its role as the electron-rich component in polar and cycloaddition reactions.

Local reactivity indices, such as Fukui functions or electrophilic/nucleophilic Parr functions (Pk+/Pk-), pinpoint the most reactive sites within the molecule. mdpi.com For vinyl ethers, these calculations consistently identify the β-carbon as the most nucleophilic center, correctly predicting it as the site of attack for electrophiles. mdpi.com

In cycloaddition reactions, DFT is used to predict both regioselectivity (e.g., ortho vs. meta) and stereoselectivity (endo vs. exo). By calculating the activation energies for all possible pathways, the kinetically favored product can be identified. For the [3+2] cycloaddition of ethyl vinyl ether, calculations show a clear preference for the formation of the ortho-exo stereoisomer, a prediction driven by a combination of electronic and steric effects in the transition state. researchgate.net

Thermodynamic and Kinetic Profiling of this compound Transformations

Calculations for methyl vinyl ether, a close analogue of this compound, have been performed using high-accuracy composite methods like CBS-Q and G3 alongside DFT. nih.govacs.org These studies provide reliable thermochemical data crucial for understanding reaction energetics. The distinction between kinetic and thermodynamic control is a key concept illuminated by these profiles; the product that forms fastest (lowest activation barrier) is the kinetic product, which may not be the most stable (thermodynamic) product. wustl.edu

| Parameter | Species/Reaction | Computational Method | Value | Reference |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf° at 298K) | Methyl Vinyl Ether (CH2=CHOCH3) | B3LYP/6-31G(d,p) & Composite | -23.9 kcal/mol | nih.govacs.org |

| Activation Energy (Ea) | Vinyl Alcohol → Acetaldehyde Tautomerization | B3LYP/6-31G(d,p) | 55.9 kcal/mol | nih.govacs.org |

| Activation Gibbs Free Energy (ΔG‡) | HDA Reaction: MCDO + MVE (ortho, endo path) | B3LYP/6-311G(d,p) in dioxane | 20.93 kcal/mol | mdpi.com |

| Parameter | Reaction | Computational Method | Value | Reference |

|---|---|---|---|---|

| Activation Energy (ΔE‡) | [3+2] Cycloaddition: Nitrone 1a + EVE (ortho-exo) | B3LYP/6-31++G(d,p) | 15.8 kcal/mol | researchgate.net |

| Activation Energy (ΔE‡) | [3+2] Cycloaddition: Nitrone 1a + EVE (ortho-endo) | B3LYP/6-31++G(d,p) | 17.9 kcal/mol | researchgate.net |

| Deuterium Isotope Effect (kH/kD) | Hydronium-catalyzed hydrolysis of EVE | Experimental/Theoretical | 2.95 | rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While quantum mechanics excels at describing static points on a potential energy surface, molecular dynamics (MD) simulations provide a view of the system's evolution over time. wustl.edu MD simulations solve Newton's equations of motion for a system of atoms, offering insights into conformational flexibility and dynamic reaction pathways that are not captured by static models. acs.orgrsc.org

For a molecule like this compound, with several rotatable single bonds, a complex conformational landscape exists. Analogous to 1-butene, which has stable skew and syn conformers, this compound can adopt numerous conformations due to rotation around the C-C, C-O, and O-C bonds. MD simulations are the ideal tool to explore the relative energies and populations of these conformers and to understand the energy barriers separating them. This conformational preference is critical, as the geometry of the reactant can significantly influence its reactivity and the stereochemical outcome of a reaction.

Furthermore, MD simulations are essential for studying reactions where the assumptions of transition state theory (TST) may not hold. rsc.orgresearchgate.net In some reactions, particularly those with shallow intermediates or pathways that bifurcate after a single transition state, the reaction outcome is governed by dynamic effects rather than just the height of the energy barriers. rsc.orgresearchgate.net For example, studies on the ozonolysis of vinyl ethers revealed that product ratios did not match TST predictions, a discrepancy that was resolved by using direct dynamics trajectories to show that the system does not have time to equilibrate before proceeding to products. rsc.org

Structure-Reactivity Relationships Derived from Computational Data

The data generated from quantum chemical calculations and molecular dynamics simulations converge to build robust structure-reactivity relationships for this compound.

The fundamental reactivity of this compound as a nucleophile is a direct consequence of its electronic structure, as calculated by DFT. The p-π conjugation between the oxygen lone pairs and the C=C double bond polarizes the molecule, making the terminal carbon electron-rich and susceptible to electrophilic attack. This is the underlying principle for its behavior in hydrolysis, cycloadditions, and polymerizations.

Computational studies quantitatively connect structural changes to reactivity. For example, DFT calculations on substituted vinyl ethers show that electron-donating groups on the α-carbon further stabilize the cationic intermediate formed during hydrolysis, thereby lowering the activation barrier and increasing the reaction rate. nih.gov Conversely, electron-withdrawing groups would have the opposite effect.

Kinetic profiles derived from computations explain selectivity. The preference for β-carbon protonation in hydrolysis is due to the significantly lower activation energy for this pathway compared to α-protonation. nih.gov In cycloaddition reactions, the subtle interplay of steric hindrance and electronic interactions in the transition state, which can be precisely modeled, determines the final regio- and stereochemistry of the product. researchgate.net The ability to computationally model these subtle effects provides a predictive framework for designing reactions with desired outcomes.

Advanced Applications of 1 Ethoxybut 1 Ene in Synthetic Organic Chemistry

Building Block for Complex Organic Molecule Synthesis

1-Ethoxybut-1-ene serves as a fundamental four-carbon synthon for the construction of more elaborate molecular architectures. Its primary role as a building block is centered on its reactivity as an electron-rich alkene. The presence of the ethoxy group polarizes the carbon-carbon double bond, rendering the C2 carbon nucleophilic and enabling its participation in a range of carbon-carbon bond-forming reactions.

A quintessential example of its application is in cycloaddition reactions, particularly the Diels-Alder reaction. ucalgary.caic.ac.uk In this context, this compound functions as the diene component, although it is more accurately an alkene that can react with dienes. The electron-donating nature of the ethoxy substituent activates the double bond, making it a favorable partner for electron-deficient dienophiles. ucalgary.ca This reaction provides a direct pathway to substituted cyclohexene (B86901) rings, which are core structures in many complex natural products and synthetic compounds. The reaction is thermodynamically favorable due to the conversion of two π-bonds into two new, stronger σ-bonds. ucalgary.ca

Furthermore, derivatives of this compound, such as propargylic acetals, can be manipulated to form other valuable building blocks like functionalized enynes, demonstrating the compound's versatility in generating diverse intermediates for complex synthesis. unito.it Its ability to undergo substitution reactions, where the ethoxy group is replaced, or oxidation reactions at the double bond further expands its utility as a precursor to a variety of functionalized molecules.

Precursor for Heterocyclic Compound Synthesis

The structural features of this compound and its derivatives make it an excellent precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science.

Quinoline (B57606) Synthesis: this compound is a key reactant in modified pyridine (B92270) formation strategies that can be extended to quinoline synthesis. In a total synthesis of lavendamycin (B1674582) methyl ester, a complex quinoline-containing natural product, a derivative of this compound was reacted with an enone in a process described as a modification of the Knoevenagel-Stobbe pyridine formation to construct a key intermediate. bsu.edu In other approaches, derivatives like 1,1,1-trichloro-4-ethoxybut-3-enone undergo condensation with substituted anthranilonitriles, followed by a superacid-mediated cyclization, to yield 4-aminoquinoline (B48711) esters. acs.orgresearchgate.net This provides access to the 4-aminoquinoline core, a privileged scaffold in medicinal chemistry.

Pyran and Tetrahydropyran (B127337) Synthesis: Functionalized pyrans and their saturated counterparts, tetrahydropyrans, are common motifs in natural products. Derivatives of this compound are instrumental in their synthesis. For instance, (E)-4,5,5-tri-ethoxypent-3-en-1-ols, which can be derived from related butynyl ethers, are converted into 2,3-diethoxy-5,6-dihydro-2H-pyrans. researchgate.net These intermediates can be further elaborated, for example, through radical perfluoroalkylation and subsequent reduction, to afford highly substituted tetrahydropyran derivatives. researchgate.net Additionally, the Prins fluorination reaction, using homoallylic alcohols (which can be conceptually related to hydrated forms of this compound derivatives) and aldehydes, provides a route to 4-fluoropyrans. beilstein-journals.org

Pyridine Synthesis: The synthesis of substituted pyridines can also be achieved using elaborated forms of this compound. The reaction of 1,1,1-trifluoro[chloro]-4-ethoxybut-3-en-2-ones with 1,3-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) provides access to substituted pyridines through a cascade of condensation and cyclization reactions. thieme-connect.com These methods highlight how the core structure of this compound can be embedded within a more functionalized reagent to direct the assembly of complex heterocyclic rings. ijpsonline.comorganic-chemistry.org

Table 1: Synthesis of Heterocyclic Compounds from this compound and its Derivatives This table is interactive. You can sort and filter the data.

| Heterocycle | Key Reactants | Reaction Type | Resulting Structure | Source(s) |

|---|---|---|---|---|

| Quinoline | Enone, this compound derivative | Modified Knoevenagel-Stobbe | Intermediate for Lavendamycin | bsu.edu |

| 4-Aminoquinoline | Anthranilonitrile, 1,1,1-trichloro-4-ethoxybut-3-enone | Condensation / Cyclization | 4-Aminoquinoline ester | acs.orgresearchgate.net |

| Tetrahydropyran | (E)-4,5,5-tri-ethoxypent-3-en-1-ol | Intramolecular Cyclization | 2-Ethoxy-4-(perfluoroalkyl)tetrahydropyran-3-ol | researchgate.net |

| 4-Fluoropyran | But-3-en-1-ol, Benzaldehydes | Prins Fluorination Cyclisation | 4-Fluoropyran derivative | beilstein-journals.org |

| Pyridine | 1,1,1-Trifluoro-4-ethoxybut-3-en-2-one, 1,3-Dicarbonyl compound | Condensation / Cyclization | Substituted Pyridin-3-yl ethanone (B97240) | thieme-connect.com |

Role in Stereoselective Total Synthesis

A reaction is stereoselective when it preferentially forms one stereoisomer over others. masterorganicchemistry.com This control is paramount in total synthesis, where the precise three-dimensional arrangement of atoms is critical to the function of the target molecule. This compound's participation in powerful stereocontrolled reactions, like the Diels-Alder cycloaddition, makes it a valuable tool for this purpose. ucalgary.ca

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants is faithfully transferred to the product. libretexts.org For example, the reaction between a diene and a cis-dienophile yields a cis-substituted cyclohexene, while a trans-dienophile yields the trans-product. libretexts.org Furthermore, the reaction often exhibits high stereoselectivity through the preferential formation of the endo product, a phenomenon explained by secondary orbital interactions in the transition state. ic.ac.uk

This predictable stereochemical outcome is exploited in complex synthesis. For instance, in the asymmetric synthesis of 1-Tuberculosinyl Adenosine, a diterpene from Mycobacterium tuberculosis, a key step involves a Lewis acid-catalyzed Diels-Alder reaction to establish the core halimane skeleton. nih.gov While the specific diene used was 6,6-dimethyl-1-vinylcyclohex-1-ene, the principle applies directly to the reactivity of electron-rich alkenes like this compound. The reaction between the diene and a chiral dienophile proceeded with a high exo:endo ratio of 10:1 and excellent enantioselectivity (>98% ee), demonstrating how a cycloaddition can set multiple stereocenters in a single, predictable step. nih.gov The use of this compound or its analogs in such reactions allows synthetic chemists to build stereochemically rich cyclic systems with a high degree of control, which is essential for the total synthesis of complex natural products.

Synthesis of Bioactive Molecule Scaffolds and Pharmaceutical Intermediates

The synthetic methodologies employing this compound are frequently directed toward the production of biologically active molecules and the core scaffolds from which they are built. Its utility as a building block for complex and heterocyclic compounds translates directly into the synthesis of important pharmaceutical intermediates.

The synthesis of the quinoline core is a prominent example. As mentioned, this compound is a precursor in a synthetic route to lavendamycin methyl ester. bsu.edu Lavendamycins are natural products known for their potent antitumor antibiotic properties. The ability to construct the key quinoline-β-carboline framework using a strategy involving this compound highlights its role in accessing medicinally relevant scaffolds. bsu.edu Similarly, the synthesis of 4-aminoquinolines provides access to a structure that is the foundation for numerous antimalarial drugs, including chloroquine. acs.orgresearchgate.net

The construction of unique diterpenes, such as the synthesis of 1-Tuberculosinyl Adenosine, further underscores this application. This molecule is a known virulence factor of Mycobacterium tuberculosis, and its synthesis is crucial for studying its biological role and for developing potential therapeutic interventions. nih.gov Beyond specific targets, this compound derivatives are used to build libraries of complex molecules, such as dihydropyrans, for screening in drug discovery programs. google.com The compound's reactivity allows for the efficient generation of molecular diversity around common bioactive scaffolds.

Table 2: Bioactive Scaffolds and Molecules Derived from this compound Synthetic Routes This table is interactive. You can sort and filter the data.

| Scaffold/Molecule Class | Example Bioactive Molecule | Biological Significance | Source(s) |

|---|---|---|---|

| Quinoline | Lavendamycin | Antitumor Antibiotic | bsu.edu |

| 4-Aminoquinoline | Core of Chloroquine analogs | Antimalarial Agents | acs.orgresearchgate.net |

| Diterpene (Halimane) | 1-Tuberculosinyl Adenosine | Bacterial Virulence Factor | nih.gov |

| Dihydropyran | Dihydropyrancarboxamides | Scaffolds for Drug Discovery Libraries | google.com |

| Benzenoid | Antrocamphin O | Cytotoxic against Colon Cancer Cells | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 1 Ethoxybut 1 Ene and Its Adducts

Mechanistic Insights from In Situ Spectroscopic Techniques (e.g., High-Pressure IR and NMR)

In situ spectroscopic techniques are invaluable for elucidating the intricate mechanisms of reactions involving 1-ethoxybut-1-ene. By monitoring reactions as they occur, researchers can identify transient intermediates and gain a deeper understanding of the reaction pathways.

High-pressure Infrared (IR) spectroscopy, for instance, can be employed to study reactions under specific pressure and temperature conditions. In the context of polymerization reactions, in situ Fourier Transform Infrared (FTIR) spectroscopy has been used to identify key intermediates. For example, in studies related to ethylene (B1197577) polymerization, a spectral band at 2960 cm⁻¹ was assigned to the ν(C–H) of a vinyl reaction intermediate, Cr(III)–CH=CH₂. mdpi.com This type of analysis allows for the direct observation of species that are crucial to the catalytic cycle.

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for tracking the progress of a reaction in real-time. uni-koeln.de By conducting a reaction within an NMR tube, the transformation of reactants to products, as well as the appearance and disappearance of intermediates, can be monitored. uni-koeln.de This technique is particularly useful for studying cascade reactions, where multiple transformations occur in a single pot. For example, monitoring a reaction by ¹H NMR can reveal the formation of key intermediates and byproducts, providing a detailed picture of the reaction timeline. uni-koeln.de

These in situ methods provide dynamic information that is often inaccessible through traditional analysis of the final product, offering a window into the mechanistic details of complex chemical transformations.

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including the stereochemical assignment and conformational analysis of this compound and its derivatives.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the nuclei. The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra are particularly informative. For instance, in but-1-ene, the chemical shifts and splitting patterns, analyzed using the n+1 rule, help to identify the different proton environments. docbrown.info For this compound, specific signals in the ¹H NMR spectrum would correspond to the ethoxy group and the vinylic protons, with their coupling patterns revealing the connectivity of the atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning complex structures. nih.gov These techniques reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). nih.gov For complex adducts of this compound, these experiments are crucial for piecing together the molecular framework.

The determination of stereochemistry, particularly the E/Z isomerism around the double bond, is often achieved through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. mdpi.comoup.com The magnitude of the coupling constant between vinylic protons can often distinguish between cis and trans isomers. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space proximity of protons, which is critical for determining the relative stereochemistry of substituents. nih.gov For example, the geometry of E/Z isomers of bicyclic compounds formed from reactions involving similar structures has been determined from the chemical shifts of allylic protons. oup.com

Furthermore, computational methods are increasingly used in conjunction with NMR data to assign stereochemistry. The DP4+ probability analysis, for instance, compares experimental NMR chemical shifts with those calculated for all possible diastereomers to determine the most likely structure. researchgate.net

Table 1: Representative ¹H NMR Data for Related Alkene Structures

| Compound Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Vinyl Group | =CH | ~5.78 | dd | - |

| =CH₂ (trans) | ~5.09 | m | - | |

| =CH₂ (cis) | ~5.09 | m | - | |

| Allylic Methylene | -CH₂-C= | ~3.99 | t | 6.7 |

| Olefinic Proton | -CH=CH- | ~5.88 | t | 6.7 |

Note: This table presents generalized data from related alkene structures to illustrate typical chemical shifts and multiplicities. Actual values for this compound may vary.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. docbrown.info It is also instrumental in monitoring the progress of chemical reactions.

For the structural confirmation of this compound and its adducts, high-resolution mass spectrometry (HRMS) is particularly valuable. rsc.org HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the analyte molecules. rsc.org

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule. In the mass spectrum of but-1-ene, for example, the parent molecular ion peak is observed at m/z 56. docbrown.info Fragmentation of this ion leads to various smaller ions, and the analysis of these fragments helps to confirm the structure. docbrown.info For this compound, with a molecular formula of C₆H₁₂O, the monoisotopic mass is 100.088815 Da. chemspider.com

Mass spectrometry coupled with a separation technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), is a robust method for analyzing reaction mixtures. ijtrd.com GC separates the components of the mixture, and the mass spectrometer provides structural information for each component. This is particularly useful for identifying products, byproducts, and unreacted starting materials in a reaction involving this compound. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) are other techniques that allow for real-time analysis of volatile organic compounds. copernicus.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O | chemspider.com |

| Average Mass | 100.161 Da | chemspider.com |

| Monoisotopic Mass | 100.088815 Da | chemspider.com |

Chromatographic Techniques for Purity Assessment and Isomer Ratio Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for determining the ratio of its stereoisomers, particularly the E/Z isomers.

Gas chromatography (GC) is a primary method for analyzing volatile compounds like this compound. google.com By using a suitable capillary column, the components of a sample are separated based on their boiling points and interactions with the stationary phase. google.com The purity of a sample can be determined by the relative area of the peak corresponding to the desired compound in the chromatogram. GC is also highly effective for determining the ratio of E/Z isomers. rsc.org For instance, in the synthesis of related Heck coupling products, GC analysis was used to determine the E/Z isomer ratio of the resulting alkenes. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the purity assessment of less volatile adducts of this compound. nih.gov Samples are separated based on their affinity for the stationary and mobile phases. Purity is assessed by the peak area in the chromatogram. nih.gov

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. mdpi.com The separation is based on the differential partitioning of the sample components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. mdpi.com

Table 3: Chromatographic Methods for Isomer and Purity Analysis

| Technique | Application | Key Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Purity Assessment, Isomer Ratio | Quantitative purity, E/Z isomer ratio |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative purity of less volatile compounds |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity | Qualitative assessment of purity and reaction completion |

Synthesis and Reactivity of 1 Ethoxybut 1 Ene Derivatives and Analogs

Isomeric and Positional Variants of Ethoxybutenes

The constitutional isomers of 1-ethoxybut-1-ene, which differ in the position of the double bond and the ethoxy group, exhibit distinct synthetic pathways and chemical properties. The primary isomers include 2-ethoxy-1-butene, 1-ethoxy-2-butene, and 2-ethoxy-2-butene.

Synthesis of Isomers:

1-Ethoxy-1-butene: This isomer can be prepared from butyraldehyde (B50154) diethyl acetal (B89532). The reaction involves the elimination of one equivalent of ethanol (B145695), typically under acidic conditions, to form the enol ether.

1-Ethoxy-2-butene: A common route to this isomer is through elimination reactions, such as the dehydrohalogenation of a 1-halo-2-ethoxybutane using a strong base. saskoer.cawikipedia.orglibretexts.org Additionally, the solvolysis of 3-chloro-1-butene (B1220285) in ethanol can yield a mixture containing 1-ethoxy-2-butene, arising from allylic rearrangement of the carbocation intermediate. orgsyn.org

2-Ethoxy-1-butene: The Wittig reaction provides a reliable method for synthesizing this isomer. Reaction of propanal with an ethoxymethyl-substituted phosphorus ylide, such as (ethoxymethyl)triphenylphosphonium chloride, generates the terminal enol ether. total-synthesis.comcdnsciencepub.com

2-Ethoxy-2-butene: This isomer can be synthesized from butan-2-one. Methods like the Wittig or Horner-Wadsworth-Emmons reaction, using an appropriate phosphorus-based reagent, can convert the ketone to the tetrasubstituted enol ether. rsc.orgrsc.orgquora.com An alternative route is the acid-catalyzed addition of ethanol across the triple bond of but-2-yne. chadsprep.com

The following table summarizes common synthetic strategies for ethoxybutene isomers.

| Isomer | Common Starting Material(s) | Reaction Type | Reference |

|---|---|---|---|

| 1-Ethoxy-1-butene | Butyraldehyde diethyl acetal | Elimination (of ethanol) | |

| 1-Ethoxy-2-butene | 1-Halo-2-ethoxybutane | Dehydrohalogenation | saskoer.cawikipedia.org |

| 2-Ethoxy-1-butene | Propanal, (ethoxymethyl)triphenylphosphonium salt | Wittig Reaction | total-synthesis.comcdnsciencepub.com |

| 2-Ethoxy-2-butene | Butan-2-one | Wittig / Horner-Wadsworth-Emmons | rsc.orgrsc.orgquora.com |

Functionalized this compound Derivatives (e.g., Halogenated, Substituted)

The introduction of functional groups onto the ethoxybutene scaffold creates derivatives with tailored reactivity. Key examples include halogenated and aryl-substituted variants.

Halogenated Derivatives: Halogenated vinyl ethers are valuable synthetic intermediates. For instance, (E)-1,1,1-Trifluoro-4-ethoxybut-3-en-2-one can be prepared by the reaction of trifluoroacetic anhydride (B1165640) with ethyl vinyl ether. thieme-connect.com More generally, halogenated alkenones like 4-ethoxy-1,1,1-trifluoro-3-butenone (ETFBO) are synthesized by reacting the corresponding acid chloride with a vinyl ether in the presence of a base. google.com Another example is the synthesis of 1-ethoxy-2-iodo-3-methyl-2-butene, which highlights the ability to introduce halogens directly onto the double bond. chemsynthesis.com

Aryl-Substituted Derivatives: The palladium-catalyzed Heck reaction is a cornerstone for the synthesis of aryl-substituted vinyl ethers. wikipedia.org This reaction couples a vinyl ether with an aryl halide or triflate. A significant challenge and area of research in this field is controlling the regioselectivity of the addition, which can lead to either α-arylation (at the carbon bearing the ethoxy group) or β-arylation (at the terminal carbon). acs.orgdiva-portal.org The choice of palladium catalyst, ligands, and reaction conditions determines the outcome. For example, cationic palladium complexes often favor α-arylation, while neutral conditions can lead to the β-product. acs.orgdiva-portal.org

Other Substituted Derivatives: A wide array of other functional groups can be incorporated. The synthesis of 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene from ethyl vanillin (B372448) showcases the attachment of complex substituents via ether linkages. aip.org This demonstrates how the core structure can be elaborated into molecules with specific properties, such as fragrances.

The table below provides examples of functionalized this compound derivatives and their synthetic origins.

| Derivative Type | Example Compound | Key Reaction | Reference |

|---|---|---|---|

| Halogenated | (E)-1,1,1-Trifluoro-4-ethoxybut-3-en-2-one | Acylation of vinyl ether | thieme-connect.com |

| Halogenated | 4-Ethoxy-1,1,1-trifluoro-3-butenone (ETFBO) | Reaction of acid chloride with vinyl ether | google.com |

| Aryl-Substituted | α- or β-Aryl-1-ethoxybut-1-ene | Palladium-catalyzed Heck Reaction | wikipedia.orgacs.org |

| Complex Ether | 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene | Williamson Ether Synthesis | aip.org |

Reactivity Divergence and Selectivity in Substituted Systems

The nature and position of substituents on the ethoxybutene framework profoundly influence the molecule's reactivity and the selectivity of its transformations. The electron-donating character of the ethoxy group makes the double bond electron-rich and thus highly susceptible to electrophilic attack.

Electrophilic Additions: In electrophilic additions, the regioselectivity is governed by the stability of the intermediate carbocation. The ethoxy group stabilizes an adjacent positive charge (α-position) through resonance. Consequently, the addition of an electrophile (E+) typically occurs at the β-carbon, leading to a resonance-stabilized oxocarbenium ion. This directs the subsequent attack of the nucleophile to the α-carbon, following Markovnikov's rule. chadsprep.comlibretexts.org For aryl vinyl ethers, the electronic properties of substituents on the aromatic ring can determine whether the reaction proceeds via a standard electrophilic addition or a single-electron transfer (SET) mechanism. rsc.orgrsc.org

Cycloaddition Reactions: The electron-rich double bond of ethoxybutenes makes them excellent dienophiles in normal-electron-demand Diels-Alder reactions. Conversely, when highly electron-withdrawing groups are present, as in β,β-bis(trifluoroacetyl)vinyl ethers, the molecule can act as an electron-deficient heterodiene in inverse-electron-demand Diels-Alder reactions with electron-rich alkenes. thieme-connect.comnih.gov The regioselectivity and stereoselectivity of these cycloadditions are highly dependent on the specific substituents of both the diene and dienophile. Computational studies on the [3+2] cycloaddition between ethyl vinyl ether and substituted nitrones indicate that the reaction proceeds via a one-step mechanism, preferentially forming the ortho-exo stereoisomer due to a combination of electronic and steric effects. x-mol.netresearchgate.net Furthermore, aryl vinyl ethers can undergo stepwise radical cation Diels-Alder reactions, a distinct mechanism from the concerted thermal process. nih.gov

Palladium-Catalyzed Cross-Coupling (Heck Reaction): As mentioned, the Heck reaction is a powerful tool for C-C bond formation, but its regioselectivity with electron-rich olefins like ethoxybutenes is nuanced. The divergence between α- and β-arylation is controlled by the reaction pathway:

Cationic Pathway: Typically promoted by triflate precursors and bidentate phosphine (B1218219) ligands, this pathway involves a cationic palladium intermediate, [ArPd(L)₂]⁺. The insertion of the electron-rich olefin is electronically controlled, favoring the formation of the more stable carbocation intermediate, which leads to the α-arylated (branched) product. acs.orgdiva-portal.org

Neutral Pathway: Occurring with aryl halides (I, Br, Cl) and often monodentate ligands, this pathway proceeds through a neutral ArPdX(L)₂ complex. The insertion is more influenced by sterics, generally favoring the formation of the β-arylated (linear) product to minimize steric hindrance. acs.orgliv.ac.uk

This reactivity divergence allows for selective synthesis of either the branched or linear substituted alkene by carefully tuning the reaction parameters.

Future Research Directions and Emerging Trends in 1 Ethoxybut 1 Ene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research is the design of innovative catalytic systems that offer superior control over reactions involving 1-ethoxybut-1-ene. Traditional methods for vinyl ether reactions, particularly polymerization, often require harsh conditions, such as very low temperatures, to suppress side reactions. rsc.org Modern catalyst development aims to overcome these limitations.

Key areas of development include:

Stereoselective Catalysis : Significant effort is being directed towards catalysts that can control the stereochemistry of polymers derived from vinyl ethers. rsc.orgacs.orgresearchgate.net This includes the development of elaborately designed catalysts for cationic polymerization that can produce poly(vinyl ether)s with a high degree of isotacticity, which influences the material's physical properties like crystallinity and melting point. rsc.org

Metal-Organic and Organocatalytic Systems : While transition metals like rhodium have been used to achieve novel transformations such as the α-arylation of related silyl (B83357) enol ethers nsf.gov, there is a growing interest in metal-free organic catalysts. acs.org Although organocatalytic systems sometimes show lower reactivity than their metal-based counterparts, their development is crucial for applications in metal-sensitive fields. acs.org

Metathesis Catalysis : In a significant shift, research has shown that enol ethers, once considered deactivating agents for Grubbs catalysts, can undergo effective ring-opening metathesis polymerization (ROMP). acs.org This discovery opens up a new class of monomers for ROMP and enables the creation of novel polymer architectures. acs.org

Photoredox and Electrochemical Catalysis : Light and electricity are emerging as powerful tools to drive chemical reactions. researchgate.net Photoredox catalysis, for instance, has been used to generate amidyl radicals for the synthesis of complex nitrogen-containing heterocyles. chinesechemsoc.org Similarly, electrochemical methods can drive reactions like the desaturation of carbonyl compounds through enol ether intermediates. nih.gov These approaches offer unique reactivity and are often more sustainable.

Table 1: Examples of Novel Catalytic Systems for Vinyl Ether Transformations

| Catalyst System | Reaction Type | Key Advantage(s) |

| Designed Lewis Acids | Cationic Polymerization | High stereoregularity (isotacticity) in poly(vinyl ether)s. rsc.orgacs.org |

| Rh(III) Complexes | C–H Functionalization | Direct cross-coupling of enol ethers with benzamides. nsf.gov |

| Grubbs Catalysts | Ring-Opening Metathesis Polymerization (ROMP) | Synthesis of degradable and depolymerizable poly(enol ether)s. acs.org |

| Photoredox Catalysts | Aminoarylation | Generation of amidyl radicals under mild conditions for N-heterocycle synthesis. chinesechemsoc.org |

| Electrochemical Systems | Desaturation | Metal- and chemical oxidant-free conversion to enones via enol ether intermediates. nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design, and the chemistry of this compound is no exception. A major trend is the shift from traditional batch processing to continuous flow chemistry. Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scalability.